N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-13-17(2)26(25-16)20-9-5-18(6-10-20)7-12-23(27)24-15-19-8-11-21(28-3)14-22(19)29-4/h5-6,8-11,13-14H,7,12,15H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBZVPYQMNMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 341.47 g/mol
- IUPAC Name : this compound
The presence of the dimethoxybenzyl and pyrazole moieties suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a series of 3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression. The results showed up to 93% inhibition at specific concentrations, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. For example, one study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines effectively. These findings suggest that this compound may also possess similar anti-inflammatory properties due to its structural similarities .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus. In vitro tests indicated that these compounds could inhibit bacterial growth effectively at specific concentrations .
Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through caspase activation .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related pyrazole compounds. The results showed that these compounds could significantly reduce the levels of inflammatory markers in animal models of inflammation. The study concluded that the anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Up to 93% inhibition of TNF-α and IL-6 | |
| Anti-inflammatory | Significant reduction in inflammatory markers | |
| Antimicrobial | Effective against E. coli, S. aureus |
Table 2: Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements can be compared to related propanamide derivatives (Table 1):
Key Observations :
Heterocyclic Diversity : The target compound’s pyrazole core contrasts with pyrrole (compound 19) or pyrazolopyrimidine () systems. Pyrazoles are rigid, planar structures favoring π-π stacking, while pyrroles offer distinct electronic profiles due to aromaticity differences .
Substituent Effects: The 2,4-dimethoxybenzyl group in the target compound likely enhances lipophilicity compared to sulfamoylphenyl (compound 19) or fluoro-chromenone () groups, which may improve membrane permeability but reduce aqueous solubility .
Synthesis Yields : Propanamide derivatives with complex heterocycles (e.g., compound 8, 28% yield) often exhibit lower yields due to multi-step coupling reactions, suggesting similar challenges for the target compound .
Spectroscopic Comparisons
- ¹³C-NMR : The 3,5-dimethylpyrazole in the target compound would likely show CH₃ resonances near 10–15 ppm (cf. 10.91 ppm for pyrrole CH₃ in compound 19) and aromatic carbons at 120–140 ppm .
- IR : Expected C=O stretch near 1650–1700 cm⁻¹ (amide I band) and N–H bend at ~1550 cm⁻¹, consistent with propanamide derivatives .
Q & A
Q. What are the common synthetic routes for synthesizing N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic or microwave-assisted conditions .
- Step 2: Functionalization of the phenylpropanamide backbone through amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) to link the 2,4-dimethoxybenzyl group to the propanamide chain .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Key optimization factors: Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (4–24 hours) significantly impact yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. For example, the 2,4-dimethoxybenzyl group shows distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Used to resolve absolute configuration and hydrogen-bonding networks (e.g., SHELX software for refinement) .
- Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What bioactivity assays are typically employed to evaluate this compound?
- Enzyme Inhibition Assays: IC50 determination against target enzymes (e.g., kinases) using fluorescence-based or colorimetric methods .
- Molecular Docking: Preliminary screening with AutoDock or Schrödinger Suite to predict binding modes to active sites .
- Cytotoxicity Testing: MTT or SRB assays in cell lines to assess therapeutic potential .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Complementary Techniques: Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For XRD discrepancies (e.g., disorder in crystal lattices), refine data with SHELXL using TWIN or BASF commands .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
- Case Example: If methoxy group orientations differ between NMR and XRD, hydrogen-bonding analysis (via Mercury software) can explain conformational flexibility .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Disorder in Aromatic Moieties: Common in dimethoxybenzyl groups. Apply PART commands in SHELXL to model split positions .
- Twinned Crystals: Use the HKLF5 format in SHELX to refine twin laws .
- Hydrogen-Bonding Networks: Graph-set analysis (R²₂(8), etc.) clarifies supramolecular packing, critical for stability studies .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Structural Modifications: Vary substituents (e.g., methoxy → ethoxy, pyrazole → triazole) and correlate with bioactivity (Table 1).
- Activity Profiling: Test analogs against a panel of enzymes/cell lines to identify critical pharmacophores.
Q. Table 1: Example SAR for Pyrazole-Propanamide Analogs
| Substituent Modifications | Enzyme Inhibition (IC50, nM) | Cytotoxicity (IC50, μM) |
|---|---|---|
| 3,5-Dimethylpyrazole (parent) | 12.3 ± 1.2 | 8.5 ± 0.9 |
| 3-Methyl-5-ethylpyrazole | 28.7 ± 2.1 | 15.4 ± 1.3 |
| Pyrazole → 1,2,4-Triazole | >100 | 42.1 ± 3.7 |
Q. What computational modeling approaches are recommended to predict pharmacokinetic properties?
- ADME Prediction: Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA) .
- QSAR Modeling: Develop regression models using MOE or RDKit to link substituent descriptors (e.g., logP, polar surface area) to activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
